Product packaging for (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol(Cat. No.:)

(Piperidin-2-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13086835
M. Wt: 181.23 g/mol
InChI Key: NPIJFKASVUXHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Piperidin-2-yl)(1H-pyrazol-4-yl)methanol is a chemical compound incorporating two privileged pharmacophores, the 1H-pyrazole and piperidine rings, making it a high-value scaffold for medicinal chemistry and drug discovery research. The 1H-pyrazole moiety is a well-established heterocycle in pharmaceuticals, recognized as a "biologically privileged" structure with a broad spectrum of therapeutic potential . Pyrazole derivatives are present in numerous marketed drugs and are frequently investigated for their antibacterial, anticancer, antifungal, and anti-inflammatory activities . The piperidine ring is a common feature in bioactive molecules, contributing to favorable pharmacokinetic properties and target binding. The methanol linker joining these two rings offers a synthetic handle for further derivatization, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. This compound is particularly relevant for researchers developing novel therapies in areas such as oncology, metabolic diseases, and neurodegenerative disorders, given that similar pyrazole-containing structures have been described in patents for treating cancer, obesity, and viral infections . As a building block, it holds significant promise for the synthesis of more complex molecules aimed at interacting with various enzymatic targets. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3O B13086835 (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

piperidin-2-yl(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C9H15N3O/c13-9(7-5-11-12-6-7)8-3-1-2-4-10-8/h5-6,8-10,13H,1-4H2,(H,11,12)

InChI Key

NPIJFKASVUXHEO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(C2=CNN=C2)O

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Piperidin 2 Yl 1h Pyrazol 4 Yl Methanol and Its Analogs

General Approaches to Pyrazole-Piperidine Core Synthesis

The construction of the pyrazole-piperidine core, the fundamental structure of (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol, can be approached through two principal strategies: multi-step linear synthesis and convergent synthesis.

Targeted Synthesis of the this compound Framework

The specific synthesis of this compound requires careful planning regarding the choice of starting materials and the reactions used to connect them.

Precursor Selection and Preparation Strategies

The successful synthesis of the target compound hinges on the availability of appropriate precursors for both the piperidine (B6355638) and pyrazole (B372694) moieties.

For the piperidine component, piperidin-2-ylmethanol and its derivatives are crucial starting materials. The synthesis of 2-(hydroxymethyl)piperidine can be achieved through various methods, including the reduction of pyridine-2-carboxylic acid or its esters.

For the pyrazole component, 1H-pyrazole-4-carbaldehyde is a key intermediate. The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones. nih.govchemmethod.com This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride and dimethylformamide (DMF), to introduce a formyl group at the 4-position of the pyrazole ring. nih.govchemmethod.com The synthesis of various substituted pyrazole-4-carbaldehydes has been reported, providing a range of potential precursors for the target molecule. nih.govchemmethod.com

A notable example is the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are structurally related to the target compound. mdpi.com This synthesis starts from N-Boc-piperidine carboxylic acids, which are converted to β-keto esters and then cyclized with hydrazines to form the pyrazole ring. mdpi.com This highlights the use of protected piperidine derivatives as valuable precursors.

Key Bond-Forming Reactions

The crucial step in a convergent synthesis is the formation of the bond that links the two heterocyclic fragments. In the case of this compound, this involves creating the carbon-carbon bond of the methanol (B129727) bridge.

Condensation reactions are a cornerstone of forming new carbon-carbon bonds. In the synthesis of the target molecule, the aldehyde group of 1H-pyrazole-4-carbaldehyde is a key functional handle for such reactions.

One plausible and widely used strategy involves a condensation reaction where a nucleophilic piperidine species attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. For instance, the reaction of pyrazole-4-carbaldehydes with various active methylene (B1212753) compounds in the presence of a base like piperidine is a common method for constructing larger molecular frameworks. semanticscholar.orgnih.gov While not a direct synthesis of the target methanol, these reactions demonstrate the reactivity of the pyrazole aldehyde.

A more direct approach would involve the use of an organometallic reagent derived from a protected piperidine-2-yl precursor. For example, a Grignard reagent or an organolithium species generated from a 2-halopiperidine or by deprotonation of a suitable precursor could act as the nucleophile. This would attack the pyrazole-4-carbaldehyde, and subsequent workup would yield the desired secondary alcohol, this compound.

Another relevant transformation is reductive amination , which is a powerful tool for forming carbon-nitrogen bonds, but can also be adapted for carbon-carbon bond formation in certain contexts. For instance, the synthesis of a related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, involved the reductive amination of 1-phenyl-1H-pyrazole-4-carbaldehyde with 1-(2-hydroxyethyl)piperazine. researchgate.net While this forms a C-N bond, it illustrates the utility of pyrazole aldehydes in coupling reactions. A similar strategy could be envisioned where a piperidine derivative with a suitable nucleophilic carbon is employed.

The following table summarizes various synthetic approaches for pyrazole and piperidine derivatives that are relevant to the synthesis of the target compound:

Reaction Type Reactants Product Type Key Features Reference
Vilsmeier-Haack ReactionHydrazones, POCl₃, DMFPyrazole-4-carbaldehydesEfficient formylation at the C4 position of the pyrazole ring. nih.govchemmethod.com
Condensation ReactionPyrazole-4-carbaldehyde, Active methylene compounds, Piperidine (catalyst)Fused pyrazole systemsDemonstrates the reactivity of the pyrazole aldehyde for C-C bond formation. semanticscholar.orgnih.gov
Multi-component ReactionAldehydes, Hydrazine (B178648), β-ketoesters, MalononitrilePyrano[2,3-c]pyrazolesEfficient one-pot synthesis of complex heterocyclic systems. nih.gov
CyclocondensationN-Boc-piperidine β-keto esters, HydrazinesN-Boc-piperidinyl-1H-pyrazole-4-carboxylatesSynthesis of a key structural analog, highlighting precursor strategy. mdpi.com
Reductive AminationPyrazole-4-carbaldehyde, AminesN-substituted pyrazolyl-methylaminesFormation of a C-N bond, showcasing the utility of the pyrazole aldehyde. researchgate.net
Cycloaddition Reactions in Pyrazole Ring Formation

The formation of the pyrazole ring, a critical component of the target scaffold, is commonly achieved through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. mdpi.com This powerful method involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkyne or alkene, to construct the five-membered heterocyclic ring. mdpi.com

One of the most prevalent strategies for pyrazole synthesis is the reaction between a diazo compound and an alkyne. acs.orgnih.gov Diazo compounds can be generated in situ from precursors like N-tosylhydrazones to avoid the handling of these potentially hazardous reagents. acs.orgorganic-chemistry.org The reaction of an aldehyde-derived diazo compound with a terminal alkyne can regioselectively yield 3,5-disubstituted pyrazoles. acs.org For the synthesis of the this compound backbone, a suitably protected piperidine-2-carbaldehyde (B177073) derivative could be converted to its corresponding N-tosylhydrazone. The subsequent in situ generation of the diazo compound in the presence of an acetylene (B1199291) equivalent would furnish the desired pyrazole-piperidine core.

Alternative 1,3-dipoles for pyrazole synthesis include nitrilimines and sydnones. nih.govmdpi.com Nitrilimines, often generated in situ from arylhydrazones, react with alkenes or alkynes to produce pyrazoles. nih.govrsc.org Similarly, sydnones, which are mesoionic heterocyclic compounds, undergo 1,3-dipolar cycloaddition with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form pyrazoles, typically in good yields. mdpi.comnih.gov

The choice of dipolarophile is crucial for controlling the substitution pattern of the resulting pyrazole. While acetylene itself can be difficult to handle, various acetylene surrogates, such as N-vinylimidazole or bromovinyl acetals, can be employed to introduce specific functionalities. acs.orgorganic-chemistry.org The regioselectivity of these cycloadditions is influenced by both steric and electronic factors of the interacting substituents on the dipole and dipolarophile. acs.org

Table 1: Overview of 1,3-Dipolar Cycloaddition Reactions for Pyrazole Synthesis
1,3-DipoleDipolarophileKey FeaturesTypical Yields
Diazo Compounds (from Tosylhydrazones)Terminal AlkynesGood regioselectivity for 3,5-disubstitution. acs.orgIn situ generation enhances safety. nih.gov24-79% mdpi.com
Nitrilimines (from Hydrazonoyl Halides)Alkenes/AlkynesVersatile for 1,3,5-trisubstituted pyrazoles. rsc.org~72% nih.gov
SydnonesActivated Alkynes (e.g., DMAD)Effective for producing highly substituted pyrazoles. mdpi.com Can lead to regioisomeric mixtures. mdpi.com84% (combined isomers) mdpi.com
Reductive Amination Approaches for Piperidine Construction

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its synthesis is well-established. researchgate.netwikipedia.org Reductive amination is a cornerstone method for forming the C-N bonds necessary to construct the piperidine heterocycle. researchgate.netacs.org This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.netnih.gov

For the synthesis of the piperidine portion of the target molecule, an intramolecular reductive amination of a δ-amino aldehyde or δ-amino ketone is a highly effective strategy. researchgate.net This involves a precursor molecule containing both an amine and a carbonyl group separated by a five-carbon chain. Upon reaction, the amine attacks the carbonyl group to form a cyclic iminium ion, which is subsequently reduced by a hydride reagent to yield the piperidine ring. mdpi.com

A powerful extension of this method is the double reductive amination (DRA) of 1,5-dicarbonyl compounds. chim.it In this approach, a dicarbonyl substrate is treated with an amine source, such as ammonium (B1175870) formate (B1220265) or a primary amine, and a reducing agent. chim.it The reaction proceeds through a cascade of two imine formations and two reductions to construct the heterocyclic ring in a single pot, offering high efficiency. chim.it This strategy allows for the versatile introduction of substituents on the piperidine nitrogen. chim.it

A variety of reducing agents can be employed for reductive amination, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net Catalytic hydrogenation using transition metals like palladium on carbon (Pd/C) is also a widely used method. researchgate.netnih.gov

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey Characteristics
Sodium BorohydrideNaBH₄Mild reducing agent, effective for imines.
Sodium CyanoborohydrideNaBH₃CNMore selective than NaBH₄; stable in mildly acidic conditions, which favors iminium ion formation. chim.it
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and selective, particularly effective for reactions with aldehydes.
Hydrogen gas with Palladium on CarbonH₂/Pd-CCommon catalytic hydrogenation method; can be incompatible with reducible functional groups like alkynes or nitro groups. researchgate.net
Grignard Reagent Applications in Aliphatic Alcohol Synthesis

The synthesis of the secondary alcohol moiety, which links the piperidine and pyrazole rings, can be effectively accomplished using a Grignard reaction. dummies.com Grignard reagents (organomagnesium halides, RMgX) are powerful carbon-based nucleophiles that readily add to the electrophilic carbon of a carbonyl group. masterorganicchemistry.commasterorganicchemistry.com This reaction is a fundamental tool for carbon-carbon bond formation and alcohol synthesis. organic-chemistry.orgchemistrysteps.com

To construct the this compound scaffold, the key step would involve the reaction of a pyrazol-4-yl Grignard reagent with a piperidine-2-carbaldehyde derivative. orgoreview.com The Grignard reagent, prepared from a 4-halopyrazole and magnesium metal, would nucleophilically attack the aldehyde. masterorganicchemistry.com A subsequent acidic workup protonates the resulting alkoxide intermediate to yield the desired secondary alcohol. libretexts.org

The type of alcohol produced depends on the starting carbonyl compound:

Primary alcohols are formed from the reaction of a Grignard reagent with formaldehyde. dummies.comlibretexts.org

Secondary alcohols result from the reaction with any other aldehyde. libretexts.orgmasterorganicchemistry.com

Tertiary alcohols are produced from the reaction with a ketone. dummies.commasterorganicchemistry.com

It is critical that the reaction is performed under anhydrous (perfectly dry) conditions, as Grignard reagents are also strong bases and will react with any protic solvent, such as water or alcohols, which would quench the reagent. masterorganicchemistry.comlibretexts.org Furthermore, protecting groups on both the pyrazole and piperidine rings are necessary to prevent side reactions, as the NH protons on both heterocycles are acidic and would react with the Grignard reagent.

Protecting Group Strategies

Given the multiple reactive sites in the precursors to this compound—specifically the NH groups of the piperidine and pyrazole rings—a robust protecting group strategy is essential for a successful synthesis. jocpr.com Protecting groups temporarily mask these reactive functional groups to prevent unwanted side reactions during key synthetic steps like Grignard additions or functionalization. jocpr.com

For the piperidine nitrogen, the tert-butyloxycarbonyl (Boc) group is a common and effective choice. It is easily installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under the nucleophilic and basic conditions of many reactions, including Grignard reactions. The Boc group can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA). creative-peptides.com Other suitable N-protecting groups for piperidine include carbamates and sulfonamides. researchgate.net

The pyrazole ring contains two nitrogen atoms, and the NH proton is acidic. Protection is crucial, especially when using strongly basic or nucleophilic reagents like Grignard reagents. A common protecting group for the pyrazole nitrogen is the p-toluenesulfonyl (tosyl) group, which can be installed using tosyl chloride. Another strategy involves the use of a benzyl (B1604629) group, which can be removed later via hydrogenolysis. The choice of protecting group must be orthogonal to the one used on the piperidine nitrogen, meaning that one can be removed selectively without affecting the other.

The hydroxyl group of the final product may also require protection if further modifications to the scaffold are planned. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are frequently used for this purpose due to their stability and ease of selective removal using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

Purification and Isolation Techniques

The purification and isolation of the final compound and its synthetic intermediates are critical for obtaining a product of high purity. Given that the target molecule, this compound, possesses at least two stereocenters (at C2 of the piperidine ring and the carbinol carbon), the synthesis will likely produce a mixture of diastereomers. The separation of these diastereomers is a significant challenge that requires specialized chromatographic techniques. hplc.eu

High-performance liquid chromatography (HPLC) is a powerful tool for separating diastereomeric mixtures. nih.gov Both normal-phase and reversed-phase HPLC can be effective. For normal-phase separations, unmodified silica (B1680970) or cyano-bonded columns are often successful. chromforum.org In reversed-phase HPLC, columns such as C18 are commonly used, and the separation can be optimized by adjusting the mobile phase composition and additives. hplc.eusigmaaldrich.com Chiral stationary phases, while designed for enantiomers, can also exhibit selectivity for diastereomers. hplc.eunih.gov

Supercritical fluid chromatography (SFC) has emerged as a highly effective alternative to HPLC for the separation of stereoisomers. nih.gov SFC often provides better resolution and faster separation times compared to traditional HPLC. nih.gov Gradient non-chiral SFC has been shown to be more successful than non-chiral HPLC for separating diverse sets of diastereomers. nih.gov

Beyond stereoisomer separation, standard purification techniques such as column chromatography on silica gel will be necessary to isolate intermediates after each synthetic step, removing unreacted starting materials, reagents, and byproducts. Crystallization can also be an effective method for purifying solid compounds if a suitable solvent system can be identified.

Derivatization and Functionalization of the this compound Scaffold

Once the core scaffold of this compound is synthesized, it can be further modified to create a library of analogs for structure-activity relationship (SAR) studies. The piperidine nitrogen, being a secondary amine, is a prime site for such modifications.

Modifications at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of functional groups through N-alkylation, N-acylation, and other C-N bond-forming reactions.

N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkylating agent, such as an alkyl halide (e.g., alkyl bromide or iodide). researchgate.net The reaction is typically carried out in the presence of a non-nucleophilic base, like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction. researchgate.net This allows for the introduction of various alkyl and substituted alkyl chains. Stereoselectivity can be a consideration in these reactions, as the incoming alkyl group may preferentially add to the axial or equatorial position relative to the piperidine ring's conformation. acs.org

N-Acylation: The piperidine nitrogen can be readily acylated by reacting it with acyl chlorides or acid anhydrides. This reaction forms an amide bond and is often performed in the presence of a base to scavenge the HCl byproduct. This method allows for the introduction of a wide range of acyl groups, including those bearing additional functional handles for further derivatization.

Reductive Amination: The secondary amine can also undergo a second reductive amination with an aldehyde or ketone to form a tertiary amine. This is a powerful method for introducing more complex substituents onto the nitrogen atom.

Other C-N Coupling Reactions: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl or N-heteroaryl bonds, although this typically requires deprotection of the piperidine nitrogen first, followed by reaction with an aryl halide under palladium catalysis.

These derivatization strategies provide access to a diverse set of analogs, allowing for systematic exploration of how modifications at the piperidine nitrogen impact the molecule's properties. nsf.govnih.govresearchgate.net

Substitutions on the Pyrazole Ring

The pyrazole ring is a versatile scaffold that can be functionalized at various positions to modulate the electronic and steric properties of the molecule. Regioselective substitution on the pyrazole ring of this compound analogs is crucial for fine-tuning their biological activity.

Various strategies have been employed for the synthesis of substituted pyrazoles, which can be adapted for the creation of analogs of the target compound. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. mdpi.com The choice of substituents on both the dicarbonyl precursor and the hydrazine determines the substitution pattern on the final pyrazole ring. For instance, using a substituted hydrazine will introduce a substituent at the N1-position of the pyrazole.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the direct C-H functionalization of pyrazoles, offering a more direct route to substituted analogs without the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed reactions, for example, have been successfully used for the N-arylation of pyrazoles with aryl triflates. organic-chemistry.org

Furthermore, electrophilic substitution reactions can be employed to introduce functional groups onto the pyrazole ring. For example, iodination of pyrazoles can be achieved using iodine and an oxidizing agent, providing a handle for further modifications through subsequent cross-coupling reactions. nih.gov The Vilsmeier-Haack reaction is another useful method for the formylation of pyrazoles, introducing a carbaldehyde group that can be further elaborated. nih.gov

The following table summarizes some common methods for pyrazole ring substitution applicable to the synthesis of analogs of this compound.

Reaction Type Reagents Position of Substitution Introduced Group Reference
CyclocondensationSubstituted HydrazinesN1Aryl, Alkyl mdpi.com
Vilsmeier-HaackPOCl₃, DMFC4-CHO nih.gov
HalogenationI₂, OxidantC4-I nih.gov
N-ArylationAryl Triflates, Pd-catalystN1Aryl organic-chemistry.org

Transformations at the Hydroxyl Group

The hydroxyl group in this compound is a key site for chemical modification, allowing for the introduction of a variety of functional groups that can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Etherification: The formation of ethers from the hydroxyl group can be achieved under basic conditions using alkyl halides. For instance, treatment with sodium hydride and an alkyl halide would yield the corresponding ether. This modification can introduce a range of alkyl or aryl groups, thereby altering the steric and electronic nature of the molecule.

Esterification: Esters can be readily prepared by reacting the alcohol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). ktu.edu This transformation is useful for introducing a variety of acyl groups.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent would lead to the carboxylic acid. These oxidized products can then serve as intermediates for further functionalization, for example, through reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

The table below provides an overview of potential transformations at the hydroxyl group.

Transformation Typical Reagents Product Functional Group
EtherificationNaH, Alkyl HalideEther (-OR)
EsterificationCarboxylic Acid, DCC/DMAPEster (-OC(O)R)
Oxidation (mild)PCCAldehyde (-CHO)
Oxidation (strong)KMnO₄, Jones ReagentCarboxylic Acid (-COOH)

Introduction of Diverse Chemical Tags and Linkers

To facilitate studies on the mechanism of action, target identification, or to create bifunctional molecules, chemical tags and linkers can be attached to this compound. The versatile functional handles on the molecule, including the hydroxyl group and the NH groups of the piperidine and pyrazole rings, provide multiple points for attachment.

The hydroxyl group can be derivatized to introduce linkers through ether or ester linkages, as described in the previous section. For instance, a linker with a terminal carboxylic acid could be esterified with the hydroxyl group.

The secondary amine of the piperidine ring is another common site for modification. Acylation with a linker containing an activated carboxylic acid (e.g., an N-hydroxysuccinimide ester) or reductive amination with an aldehyde-terminated linker are standard methods for attaching linkers to secondary amines.

Bioconjugation strategies can also be employed. For example, the pyrazolone (B3327878) ligation method allows for the sequential attachment of multiple molecular entities. This involves the reaction of a hydrazine with a β-ketoester to form a pyrazolone, which can then undergo further reactions to link to other molecules. nih.gov While not a direct modification of the parent compound, analogs incorporating a β-ketoester or hydrazine functionality could be synthesized to utilize this powerful bioconjugation technique.

The choice of linker is critical and depends on the intended application. Polyethylene glycol (PEG) linkers can improve solubility and pharmacokinetic properties, while cleavable linkers can be designed to release a payload under specific physiological conditions.

Attachment Point Reaction Type Linker Functional Group
Hydroxyl GroupEsterificationCarboxylic Acid
Hydroxyl GroupEtherificationAlkyl Halide
Piperidine NHAcylationActivated Ester
Piperidine NHReductive AminationAldehyde
Pyrazole NHN-AlkylationAlkyl Halide

Catalyst Design and Optimization in Synthetic Routes

The efficiency and selectivity of the synthetic routes to this compound and its analogs are highly dependent on the choice of catalyst. Both organocatalytic and transition-metal-catalyzed methods have been instrumental in the synthesis of the core piperidine and pyrazole scaffolds.

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. mdpi.com The synthesis of chiral 2-substituted piperidines, a key structural motif in the target molecule, can be achieved using organocatalysts.

For example, proline and its derivatives have been shown to catalyze Mannich reactions, which can be a key step in the construction of the piperidine ring. researchgate.net Chiral phosphoric acids are another class of organocatalysts that have been successfully employed in the asymmetric synthesis of piperidine derivatives. nih.gov These catalysts can activate imines towards nucleophilic attack, leading to the formation of chiral piperidine rings with high enantioselectivity.

The development of a bio-organocatalytic cascade, combining a transaminase with an organocatalyst, has been reported for the synthesis of 2-substituted piperidines. researchgate.net This approach leverages the high selectivity of enzymes for one step of the reaction sequence, followed by an organocatalytic transformation to complete the synthesis.

Catalyst Type Reaction Key Intermediate Reference
Proline DerivativesMannich ReactionEnamine researchgate.net
Chiral Phosphoric AcidsAza-Diels-AlderActivated Imine nih.gov
Jørgensen–Hayashi CatalystMichael AdditionIminium Ion mdpi.com

Transition Metal-Catalyzed Processes (e.g., Rh-catalyzed, Cu-catalyzed)

Transition metal catalysts are widely used in the synthesis of heterocyclic compounds, including pyrazoles and for the functionalization of piperidines.

Rhodium-catalyzed reactions: Rhodium catalysts have been shown to be effective in the synthesis of substituted pyrazoles. For instance, a rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides access to highly substituted pyrazoles under mild conditions. organic-chemistry.org

Copper-catalyzed reactions: Copper catalysts are also versatile for pyrazole synthesis. Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is a mild and convenient method for preparing a broad range of pyrazole derivatives. organic-chemistry.org Furthermore, copper-catalyzed multicomponent reactions have been developed for the efficient synthesis of functionalized pyrazoles. nih.gov

These transition metal-catalyzed methods offer high efficiency and functional group tolerance, making them valuable tools for the synthesis of a diverse library of this compound analogs.

Metal Catalyst Reaction Type Starting Materials Reference
RhodiumAddition-CyclizationHydrazines, Alkynes organic-chemistry.org
CopperAerobic Oxidative Cyclizationβ,γ-Unsaturated Hydrazones organic-chemistry.org
CopperMulticomponent ReactionAldehydes, Hydrazines, β-ketoesters nih.gov

Role of Specific Bases and Solvents in Reaction Outcomes

Bases: In the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, the basicity of the reaction medium can influence the regioselectivity of the cyclization. The use of a base can facilitate the deprotonation of the hydrazine, increasing its nucleophilicity. nih.gov In base-mediated [3+2] cycloaddition reactions for pyrazole synthesis, the choice of base is critical for promoting the desired reaction pathway and can influence the regioselectivity of the final product. acs.orgrsc.org

Solvents: The polarity and protic nature of the solvent can affect the tautomeric equilibrium of pyrazoles and can also influence the regioselectivity of N-alkylation reactions. nih.gov For instance, in the reaction of β-enamino diketones with phenylhydrazine, the regiochemistry of the resulting N-phenylpyrazoles was found to be dependent on whether a protic or aprotic solvent was used. ktu.edu Solvent-free conditions have also been explored for the synthesis of pyrazoles, offering a greener alternative to traditional solvent-based methods. mdpi.com In some cases, the solvent itself can participate in the reaction, as seen in certain solvent-directed regioselective cascade reactions for pyrazole synthesis. chemistryviews.org

The careful optimization of both the base and solvent is therefore crucial for achieving the desired outcome in the synthesis of this compound and its analogs.

Parameter Influence on Reaction Example Reference
Base Regioselectivity, Reaction RateIn pyrazole synthesis from 1,3-dicarbonyls, base can favor one regioisomer. nih.gov
Solvent Polarity Tautomeric Equilibrium, RegioselectivityProtic vs. aprotic solvents directing N-alkylation of pyrazoles. ktu.edunih.gov
Solvent Participation Reaction PathwaySolvent as a reactant in cascade reactions for pyrazole synthesis. chemistryviews.org

Stereochemical Considerations in the Synthesis of Piperidin 2 Yl 1h Pyrazol 4 Yl Methanol Derivatives

Enantioselective Synthesis Approaches

Achieving high enantioselectivity is a primary goal in the synthesis of chiral molecules. Several modern synthetic methodologies can be applied to control the absolute configuration of the stereocenters in (piperidin-2-yl)(1H-pyrazol-4-yl)methanol and its derivatives.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. By temporarily attaching a chiral molecule to an achiral substrate, diastereomeric intermediates are formed, allowing for stereoselective reactions. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

In the context of synthesizing chiral pyrazole-containing compounds, sulfinamides have emerged as effective chiral auxiliaries. For instance, the asymmetric synthesis of pyrazole (B372694) derivatives bearing a stereocenter adjacent to the nitrogen atom has been successfully achieved using tert-butanesulfinamide as a chiral auxiliary. nih.gov The key steps in this approach involve the condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde to form a chiral sulfinyl imine. A subsequent stereoselective nucleophilic addition to this imine, followed by desulfination and further transformations including cyclization, affords the chiral pyrazole derivative. nih.gov This methodology highlights the potential for synthesizing enantiopure precursors to this compound.

Similarly, phenylglycinol-derived oxazolopiperidone lactams serve as versatile chiral building blocks for the enantioselective synthesis of diverse piperidine-containing compounds. researchgate.net These auxiliaries allow for the regio- and stereocontrolled introduction of substituents onto the piperidine (B6355638) ring, providing access to enantiopure polysubstituted piperidines that can be further elaborated. researchgate.net

Table 1: Examples of Chiral Auxiliaries in the Synthesis of Piperidine and Pyrazole Derivatives

Chiral Auxiliary Application Key Transformation Reference
(R)- or (S)-tert-butanesulfinamide Asymmetric synthesis of chiral pyrazole derivatives Stereoselective addition to a chiral sulfinyl imine nih.gov

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Rhodium (Rh) and Iridium (Ir) complexes with chiral ligands are particularly effective for the asymmetric hydrogenation of N-heterocycles.

The asymmetric hydrogenation of pyridinium (B92312) salts or their derivatives is a powerful method for obtaining chiral piperidines. researchgate.net Iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts has been shown to produce α-aryl and α-heteroaryl piperidines with high enantioselectivity. researchgate.net This strategy is directly applicable to the synthesis of the piperidine core of the target molecule. Similarly, Ir-catalyzed hydrogenation of 2-esteryl-5-hydroxypyridinium salts provides chiral cis-5-hydroxypiperidine-2-carboxylates in excellent yields and high enantioselectivities and diastereoselectivities. researchgate.net

Rhodium-catalyzed asymmetric hydrogenation has also been employed for creating chiral piperidine structures. For example, the hydrogenation of dehydromorpholines, which share structural similarities with tetrahydropyridines, has been achieved with excellent enantioselectivities (up to 99% ee) using a bisphosphine-rhodium catalyst. nih.gov These catalytic systems could be adapted for the reduction of a suitable pyridinyl-pyrazolyl-ketone precursor to furnish this compound with high enantiomeric purity.

Table 2: Asymmetric Hydrogenation Approaches for Chiral Piperidine Synthesis

Catalyst System Substrate Type Key Features Reference
Iridium/SegPhos 2-Aryl-3-phthalimidopyridinium salts High enantioselectivity and diastereoselectivity researchgate.net
Rhodium/SKP 2-Substituted dehydromorpholines Quantitative yields and up to 99% ee nih.gov

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a rapidly growing field in organic synthesis due to its high selectivity, mild reaction conditions, and environmental benefits. Enzymes such as lipases, esterases, and ketoreductases are particularly useful for the synthesis of enantiopure compounds. nih.gov

Lipases are widely used for the kinetic resolution of racemic alcohols and acids. researchgate.net This process involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the two. This strategy could be applied to a racemic mixture of this compound to isolate one enantiomer.

Ketoreductases (KREDs) can catalyze the asymmetric reduction of ketones to chiral alcohols with very high enantioselectivity. A potential biocatalytic route to enantiopure this compound would involve the reduction of the corresponding (pyridin-2-yl)(1H-pyrazol-4-yl)methanone using a stereoselective KRED. This approach offers the direct formation of the desired enantiomer, often with excellent optical purity. nih.gov

Diastereoselective Control in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly efficient for building molecular complexity. When multiple stereocenters are formed, controlling the diastereoselectivity is paramount.

The synthesis of highly substituted piperidine rings can be achieved through diastereoselective MCRs. For instance, a four-component reaction involving Michael acceptors, aromatic aldehydes, pyridinium ylides, and ammonium (B1175870) acetate (B1210297) has been developed for the synthesis of pyridinium-substituted piperidin-2-ones. hse.ruresearchgate.net These reactions proceed via a Michael-Mannich cascade and can form products with three or four stereocenters as a single diastereomer. hse.ruresearchgate.net While the product is a piperidinone rather than a piperidine-methanol, the principles of diastereocontrol in such complex ring-forming reactions are relevant. The stereochemical outcome is often directed by the thermodynamic stability of the intermediates and products, leading to the preferential formation of one diastereomer. hse.ru

Another strategy involves the Ugi four-component reaction (UT-4CR), which has been used to synthesize tetrazole derivatives with high diastereoselectivity when employing cyclic amines like piperidine. nih.gov The rigidity of the piperidine ring often leads to high selectivity in these transformations. nih.gov Adapting such MCR strategies could provide a convergent and diastereoselective route to complex derivatives of this compound.

Resolution Techniques for Enantiopure Compounds

When an enantioselective synthesis is not feasible or provides insufficient enantiomeric excess, the resolution of a racemic mixture is a common alternative. This can be achieved through various methods, including the formation of diastereomeric salts or chromatographic separation on a chiral stationary phase.

A classical resolution method involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization. For piperidine-alkanol structures closely related to the target compound, this has proven effective. For example, racemic 2-piperidin-2-yl-ethanol has been successfully resolved by forming a salt with (S)-(+)-camphorsulfonic acid, followed by fractional crystallization. google.com This approach could be directly applicable to the resolution of racemic this compound.

Chromatographic resolution using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is another powerful technique. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are effective for separating a wide range of enantiomers, including N-substituted-1H-pyrazoles. nih.gov The separation mechanism relies on differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector of the CSP. nih.gov This method can be used on both analytical and preparative scales to obtain enantiomerically pure compounds. researchgate.net

Assignment of Absolute and Relative Stereochemistry

The unambiguous determination of the stereochemistry of the synthesized molecules is essential. Several analytical techniques are employed for this purpose.

X-ray crystallography provides the most definitive evidence for both the relative and absolute configuration of a crystalline compound. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated. For chiral molecules, the absolute configuration can often be determined using anomalous dispersion effects, typically by referencing the Flack parameter. nih.gov This method has been used to determine the absolute configuration of enantiomeric pairs of piperidin-3-yl-indole derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. Differences in the chemical shifts and coupling constants of protons in different stereoisomers can provide detailed information about their spatial arrangement. nih.gov For instance, the relative orientation of substituents on the piperidine ring can be elucidated through analysis of 1H-1H coupling constants and Nuclear Overhauser Effect (NOE) experiments.

For determining the absolute configuration of non-crystalline compounds or when suitable crystals for X-ray analysis cannot be obtained, chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are valuable. By comparing the experimentally measured spectra with those calculated computationally for a known configuration, the absolute stereochemistry can be assigned. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-tert-butanesulfinamide
(S)-tert-butanesulfinamide
Phenylglycinol
2-Piperidin-2-yl-ethanol
(S)-(+)-camphorsulfonic acid

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the compound's stereochemistry.

¹H NMR, ¹³C NMR, and 2D NMR Techniques

The ¹H NMR spectrum of (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol would provide crucial information about the number of different types of protons and their neighboring environments. The protons on the pyrazole (B372694) ring are expected to appear as singlets in the aromatic region, typically between 7.5 and 8.0 ppm. The proton at the C-2 position of the piperidine (B6355638) ring, being adjacent to the nitrogen atom and the chiral center, would likely resonate as a multiplet in the range of 2.5-3.5 ppm. The protons of the methylene (B1212753) groups within the piperidine ring would exhibit complex splitting patterns in the aliphatic region (typically 1.2-2.0 ppm), with their chemical shifts influenced by their axial or equatorial positions. The methanolic proton would give rise to a signal whose position is dependent on solvent and concentration, while the N-H proton of the piperidine would also be observable, likely as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom. The carbon atoms of the pyrazole ring would be found in the downfield region (around 110-140 ppm). The chiral carbon atom of the piperidin-2-ylmethanol moiety would be expected in the 60-70 ppm range. The remaining piperidine carbons would appear in the aliphatic region of the spectrum.

To definitively assign these signals and establish connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. researchgate.netresearchgate.net A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, connecting the protons within the piperidine ring system. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons. researchgate.net An HMBC spectrum provides information about longer-range couplings (typically over 2-3 bonds), which is invaluable for connecting the piperidine and pyrazole rings through the methanol (B129727) bridge.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole C-H7.5 - 8.0110 - 140
Piperidine C2-H2.5 - 3.555 - 65
Methanol C-H4.0 - 5.060 - 70
Piperidine CH₂1.2 - 2.020 - 50
Piperidine N-HVariable-
Methanol O-HVariable-

Stereochemical Elucidation via NMR Anisotropy Effects

The stereochemistry of the chiral center at the C-2 position of the piperidine ring and the preferred conformation of the piperidine ring can be investigated using Nuclear Overhauser Effect (NOE) experiments and by analyzing NMR anisotropy effects. The anisotropic effect describes how the magnetic field experienced by a nucleus is influenced by the circulation of electrons in nearby π-systems or functional groups, leading to shielding or deshielding depending on the proton's spatial orientation relative to the anisotropic group. youtube.comrsc.org

In the case of this compound, the pyrazole ring will induce an anisotropic magnetic field. Protons held in close proximity to the face of the pyrazole ring will experience shielding (an upfield shift in their resonance frequency), while those located in the plane of the ring will be deshielded (a downfield shift). youtube.com By carefully analyzing the chemical shifts of the piperidine protons in different conformations, and through NOE experiments which identify protons that are close in space, the relative stereochemistry and the preferred chair conformation of the piperidine ring can be determined. For instance, observing an NOE between a proton on the pyrazole ring and a specific proton on the piperidine ring would provide strong evidence for their spatial proximity.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amine in the piperidine ring. The C-H stretching vibrations of the aliphatic piperidine ring and the aromatic pyrazole ring would appear in the 2850-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyrazole ring would likely give rise to absorptions in the 1400-1600 cm⁻¹ range. A C-O stretching vibration for the alcohol would be expected around 1050-1150 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be useful for observing the vibrations of the pyrazole ring's carbon-carbon and carbon-nitrogen bonds. The symmetric stretching of the pyrazole ring would be expected to produce a strong Raman signal.

Table 2: Expected IR and Raman Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-H (alcohol)Stretching3200 - 3600 (broad)
N-H (piperidine)Stretching3200 - 3500 (broad)
C-H (aliphatic)Stretching2850 - 3000
C-H (aromatic)Stretching3000 - 3100
C=C, C=N (pyrazole)Stretching1400 - 1600
C-O (alcohol)Stretching1050 - 1150

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound, which allows for the calculation of its elemental formula with high accuracy.

Electron ionization (EI) or electrospray ionization (ESI) techniques could be used to generate the molecular ion. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bond between the piperidine ring and the methanol group, as well as fragmentation of the piperidine ring itself. The pyrazole ring is generally more stable and might remain intact in some fragments. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum

m/z ValueProposed Fragment
[M]+Molecular Ion
[M - H₂O]+Loss of water
[M - C₅H₁₀N]+Cleavage of the piperidine moiety
[C₄H₅N₂-CH₂OH]+Pyrazolyl-methanol fragment
[C₅H₁₀N]+Piperidinyl fragment

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting crystal structure would reveal the three-dimensional arrangement of the atoms, including the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the piperidine and pyrazole rings. This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the alcohol and amine functional groups, which can influence the compound's physical properties.

Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the most common and reliable method for separating enantiomers. researchgate.netnih.gov The choice of the CSP is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose derivatives) which can form transient diastereomeric complexes with the enantiomers, leading to different retention times. nih.govresearchgate.netnih.gov By comparing the chromatogram of a racemic mixture to that of an enantiomerically enriched sample, the enantiomeric excess (% ee) can be accurately determined. researchgate.net

Polarimetry is another technique used to assess enantiomeric purity. nih.govnih.gov A solution of an enantiomerically pure compound will rotate the plane of plane-polarized light, and the magnitude and direction of this rotation are characteristic of the compound. The specific rotation is a physical constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. google.com However, this method requires a pure sample of one enantiomer for calibration.

Table 4: Methods for Enantiomeric Purity Assessment

TechniquePrincipleInformation Obtained
Chiral HPLCDifferential interaction with a chiral stationary phaseSeparation of enantiomers, determination of enantiomeric excess (% ee)
PolarimetryRotation of plane-polarized light by a chiral moleculeMeasurement of optical rotation, calculation of enantiomeric excess (% ee) with a known standard

Structure Activity Relationship Sar and Structural Optimization Studies

Design Principles for Modulating Physicochemical Properties

The physicochemical properties of drug candidates, such as solubility, lipophilicity, and basicity, are critical determinants of their pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). For derivatives of (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol, several design principles are employed to modulate these properties.

The pyrazole (B372694) ring itself contributes significantly to the molecule's characteristics. As a five-membered aromatic heterocycle, it can serve as a bioisostere for an aryl group, often improving properties like lipophilicity and water solubility compared to a simple phenyl ring. rsc.org The two nitrogen atoms in the pyrazole ring—one pyrrole-like (a hydrogen bond donor) and one pyridine-like (a hydrogen bond acceptor)—allow for versatile interactions with biological targets. globalresearchonline.net Substitutions on the pyrazole ring can modulate its electronic properties; electron-donating groups can increase the acidity of the NH group, while electron-withdrawing groups have the opposite effect. globalresearchonline.net

Systematic Variation of Substituents on Pyrazole and Piperidine (B6355638) Moieties

Systematic modification of substituents on both the pyrazole and piperidine rings is a cornerstone of SAR studies for this chemical series. These changes are designed to probe the steric, electronic, and hydrophobic requirements of the target's binding site.

Similarly, modifying the piperidine ring, particularly at the nitrogen atom, with aliphatic or aromatic groups can modulate potency and selectivity. For instance, in studies of related pyrazole-based inhibitors, moving from a simple phenyl group to a substituted one can dramatically alter inhibitory activity. nih.govsemanticscholar.org

To illustrate these principles, the following table, based on SAR findings for a series of 3,5-disubstituted pyrazole inhibitors of meprin α, demonstrates how systematic variation of an aromatic substituent impacts inhibitory activity. nih.govsemanticscholar.org Although the core scaffold is different, the principles of substituent effects are broadly applicable.

CompoundR Group (Substitution on Phenyl Ring)Inhibitory Activity (IC50, nM) against Meprin α
1-H (Phenyl)22
24-F21
34-Cl14
44-Br17
54-OCH332
63,4-di-Cl11

Data in this table is illustrative and adapted from studies on 3,5-disubstituted pyrazole inhibitors to demonstrate SAR principles. nih.govsemanticscholar.org

Incorporating heteroatoms (such as nitrogen, oxygen, or sulfur) into the substituents on either the pyrazole or piperidine ring is a key strategy for optimizing ligand-target interactions and improving physicochemical properties. Replacing a phenyl ring with a heteroaromatic ring like pyridine (B92270), pyrimidine, or thiazole (B1198619) can introduce new hydrogen bond acceptors or donors, potentially forming additional interactions within the binding pocket. This can lead to enhanced potency and selectivity. nih.gov Furthermore, the inclusion of nitrogen atoms in aromatic systems can increase aqueous solubility and sometimes improve metabolic stability. globalresearchonline.net

Stereochemical Influence on Activity Profiles

The this compound scaffold contains at least two chiral centers: one at the C-2 position of the piperidine ring and another at the carbinol carbon linking the two rings. The specific three-dimensional arrangement of atoms (stereochemistry) is often critical for biological activity. Different stereoisomers (enantiomers or diastereomers) of a molecule can exhibit vastly different potencies, selectivities, and metabolic profiles because biological targets like enzymes and receptors are themselves chiral.

The orientation of the pyrazolyl-methanol group at the C-2 position of the piperidine ring (either axial or equatorial) and the absolute configuration (R or S) at both chiral centers will dictate how the molecule fits into its binding site. It is common for one enantiomer to be significantly more active than the other (the eutomer vs. the distomer). Therefore, synthetic strategies that allow for stereoselective synthesis are highly valuable, enabling the preparation and evaluation of individual stereoisomers to identify the most active and safest configuration. mdpi.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to discover novel active compounds by modifying the core structure while retaining similar biological activity. nih.govlookchem.com These techniques are employed to improve properties, circumvent patent limitations, or find new chemical series.

For the this compound core, several bioisosteric replacements can be envisioned.

Pyrazole Ring Replacement : The pyrazole moiety can be replaced by other five- or six-membered heterocycles that mimic its steric and electronic properties. Examples include isoxazole, thiazole, triazole, or even a substituted pyridine ring. nih.gov Such replacements can alter the hydrogen bonding pattern and dipole moment, potentially leading to improved affinity or selectivity.

Piperidine Ring Replacement : The piperidine ring can be replaced with other saturated heterocycles like pyrrolidine, morpholine, or azepane. A more subtle approach involves using bicyclic structures, such as azaspiro[3.3]heptanes, which can act as rigid bioisosteres of piperidine, offering a different conformational presentation of the key interacting groups and potentially improving metabolic stability. researchgate.net

Methanol (B129727) Linker Modification : The methanol linker can be replaced with other functional groups like a ketone (methanone), an amide, or an ether, which would alter the geometry and hydrogen-bonding capability of the connection between the two rings.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov

For a series of this compound analogs, a QSAR study would involve several steps. First, a dataset of synthesized compounds with their measured biological activities (e.g., IC₅₀ values) is compiled. Next, various molecular descriptors are calculated for each compound, quantifying their physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., electronic and steric parameters). nih.govresearchgate.net

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that relates these descriptors to biological activity. nih.govbiointerfaceresearch.com A robust QSAR model can provide valuable insights into which molecular properties are most important for activity. For example, a model might reveal that high activity is correlated with a specific range of lipophilicity and the presence of a hydrogen bond acceptor at a particular position on the pyrazole ring. These insights can then guide the rational design of more potent analogs.

Investigation of Biological Activities and Molecular Targets in Chemical Biology

In Vitro Enzyme Inhibition Studies

Derivatives built upon the piperidine (B6355638) and pyrazole (B372694) framework have been investigated for their ability to inhibit specific enzymes, a key strategy in drug discovery.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): The inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), a cysteine hydrolase, is a promising strategy for managing inflammation and pain. nih.gov NAAA is responsible for the degradation of the anti-inflammatory lipid amide palmitoylethanolamide (B50096) (PEA). nih.govescholarship.org By inhibiting NAAA, the endogenous levels of PEA are increased, prolonging its analgesic and anti-inflammatory effects. nih.govresearchgate.net A novel class of NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core has been identified. nih.gov An in-depth structure-activity relationship (SAR) exploration led to the discovery of highly potent human NAAA (h-NAAA) inhibitors. For instance, constraining the piperidine ring of an initial hit compound into a more rigid azabicyclo[3.2.1]octane scaffold resulted in a significant boost in potency. acs.org

CompoundTargetIC₅₀ (µM)
Azabicyclo[3.2.1]octane sulfonamide derivativeh-NAAA0.23
  • Glycine (B1666218) Transporter 1 (GlyT1): Glycine Transporter 1 (GlyT1) regulates the concentration of glycine in the synaptic cleft, which is crucial for neurotransmission, particularly at N-methyl-D-aspartate (NMDA) receptors. nih.gov Inhibition of GlyT1 is considered a therapeutic approach for treating schizophrenia. nih.govnih.gov A novel, potent GlyT1 inhibitor, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, was developed from a piperidine-containing precursor, SSR504734. nih.gov The introduction of heteroaromatic rings, such as pyrazole, was found to significantly increase the GlyT1 inhibitory activity. nih.gov
  • CompoundTargetIC₅₀ (nM)
    3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamideGlyT11.8
  • Cholinesterase: Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. acgpubs.org A series of α,β-unsaturated carbonyl-based piperidinone derivatives have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acgpubs.org These studies indicate that the piperidine scaffold is a promising framework for the development of cholinesterase inhibitors. For example, the compound (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was identified as the most potent derivative against AChE in its series, with an IC₅₀ value of 12.55 µM. acgpubs.org Another derivative, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), showed the best anti-BuChE activity with an IC₅₀ of 17.28 µM. acgpubs.org
  • CompoundTargetIC₅₀ (µM)
    (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one)AChE12.55
    (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one)BuChE17.28

    Mechanistic Characterization of Enzyme Inhibition (e.g., non-covalent)

    The mechanism by which these compounds inhibit their target enzymes is a critical aspect of their characterization. Kinetic analyses have revealed that pyrazole-based sulfonamide derivatives act as non-covalent inhibitors of NAAA. nih.gov Similarly, certain oxetanyl-containing NAAA inhibitors have been shown to block the enzyme through a noncompetitive mechanism. escholarship.org In contrast, studies on GlyT1 inhibitors have shown different mechanisms. For example, SSR504734, a piperidine derivative, exhibited reversible and competitive inhibition of glycine transport. nih.gov

    Cell-Based Assays for Cellular Response Evaluation

    Beyond enzyme inhibition, derivatives of the (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol scaffold have been assessed in cell-based assays to evaluate their effects on cell proliferation, microbial growth, and inflammatory responses.

    Lung Cancer: Compounds incorporating pyrazole or pyrazoline moieties have demonstrated antiproliferative activity against human non-small-cell lung cancer cell lines, such as A549. researchgate.netmdpi.com A series of 2,4-diaminoquinazoline derivatives containing a piperidine/piperazine-pyrazole structure were evaluated as p21-activated kinase 4 (PAK4) inhibitors. mdpi.com Several of these compounds displayed potent antiproliferative activity against the A549 cell line. mdpi.com For example, compounds 8d and 9c from the study showed strong inhibition of A549 cell proliferation and were found to arrest the cell cycle by inhibiting the transition from the G1 to the S phase. mdpi.com

    CompoundCell LineIC₅₀ (µM) against PAK4
    8d A5490.060
    9c A5490.068
  • Colon Cancer: The antiproliferative effects of piperidine and pyrazole derivatives have also been observed in colon cancer cell lines. nih.govsemanticscholar.org A series of trans-2-alkyl-4-halopiperidines and their tetrahydropyridine (B1245486) analogs were examined for in vitro antiproliferative activity against the WiDr human colon cancer cell line. nih.gov Research has also shown that novel pyrazole derivatives can induce apoptosis in HCT116 colon carcinoma cells. nih.gov Furthermore, some pyrazole analogues have been investigated for their potential as anti-colon cancer agents acting through the inhibition of xanthine (B1682287) oxidase. semanticscholar.org One such derivative showed significant promise against the HCT-116 cell line with an IC₅₀ of 4.2 µM. semanticscholar.org
  • CompoundCell LineIC₅₀ (µM)
    Pyrazole derivativeHCT-1164.2

    Antimicrobial Efficacy Against Specific Pathogens (e.g.,Candida albicans,Staphylococcus aureus,Escherichia coli)

    Candida albicans: The antifungal activity of piperidine derivatives has been evaluated against various fungal species. Some piperidine-4-one derivatives have shown potent antifungal activity against Candida albicans. researchgate.net In a study of six novel piperidine derivatives, four showed varying degrees of inhibition against C. albicans. academicjournals.orgresearchgate.net

    Staphylococcus aureus: Various pyrazole and piperidine derivatives have been screened for their antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. academicjournals.orgnih.govnih.gov While some pyrazole derivatives showed no inhibitory effect on S. aureus, certain piperidine derivatives exhibited strong inhibitory activity. academicjournals.orgnih.gov For instance, extracts of Piper betle, which contains piperidine alkaloids, have demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govplos.org

    Escherichia coli: The efficacy of these compounds has also been tested against the Gram-negative bacterium Escherichia coli. nih.govnih.gov Pyrazole derivatives and their Cu(II) complexes have shown good activity toward E. coli. nih.gov Similarly, some piperidine derivatives demonstrated significant inhibition against E. coli. academicjournals.org

    The following table summarizes the antimicrobial activity of representative piperidine derivatives, showing the zone of inhibition in mm.

    PathogenCompound 6 (mm)Compound 8 (mm)
    Staphylococcus aureus≥ 65
    Escherichia coli≥ 6-
    Candida albicansActiveInactive

    Modulation of Inflammatory Mediators

    The inhibition of NAAA by pyrazole-containing compounds represents a key mechanism for modulating inflammatory responses. nih.gov By preventing the breakdown of PEA, these inhibitors enhance its natural anti-inflammatory actions, which are mediated through the peroxisome proliferator-activated receptor-α (PPAR-α). escholarship.orgresearchgate.net Activation of PPAR-α can interfere with proinflammatory transcription factors, thus reducing the inflammatory cascade. escholarship.org This approach has been shown to be effective in animal models of inflammation and spinal cord injury. escholarship.orgresearchgate.net Additionally, other piperidine-containing scaffolds have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system that drives the production of inflammatory cytokines. nih.gov

    Receptor Binding and Ligand-Target Interactions

    Affinity and Selectivity Profiling

    No publicly available data details the affinity or selectivity of this compound for any specific biological receptors. To characterize its potential as a therapeutic agent or chemical probe, comprehensive screening against a panel of receptors, ion channels, and enzymes would be necessary. Such studies would typically determine binding constants (e.g., Kᵢ, Kₔ, or IC₅₀ values) to identify primary targets and assess off-target interactions.

    Interactive Data Table: Affinity and Selectivity Profile of this compound (No data available)

    Target Binding Affinity (Kᵢ, nM) Selectivity vs. Other Targets Reference
    N/A N/A N/A N/A

    Allosteric Modulation Studies

    There is no current research indicating that this compound functions as an allosteric modulator at any receptor. Investigations into its potential allosteric effects would involve functional assays to determine if the compound can modulate the affinity or efficacy of an orthosteric ligand without binding to the primary recognition site itself.

    Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

    Binding Mode Predictions

    Without an identified biological target, no molecular docking or dynamics simulations for this compound have been published. Such computational studies are contingent on having a defined protein structure to predict how the ligand might orient itself within a binding pocket and to identify key intermolecular interactions.

    Mechanistic Insights into Biological Action (Molecular Level)

    The molecular mechanism of action for this compound remains uncharacterized. Elucidating its mechanism would require the identification of its biological target(s) and subsequent investigation into the downstream signaling pathways and cellular responses it modulates.

    Pathway Analysis

    Due to the absence of direct research on this compound, a definitive pathway analysis cannot be provided. However, based on the known activities of similar compounds containing pyrazole and piperidine rings, several potential pathways could be implicated.

    For instance, many pyrazole derivatives have been shown to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the prostaglandin (B15479496) biosynthesis pathway. nih.gov Others have demonstrated inhibitory activity against various kinases, which are pivotal in cellular signaling pathways that regulate cell growth, differentiation, and survival.

    Piperidine-containing compounds, on the other hand, are prevalent in many centrally acting drugs, suggesting potential interactions with neurotransmitter pathways. Furthermore, certain derivatives have been investigated for their role in modulating ion channels and G-protein coupled receptors.

    A hypothetical pathway analysis for this compound would, therefore, likely focus on these established targets of its constituent chemical scaffolds. Experimental validation through techniques such as high-throughput screening against a panel of known biological targets would be the essential first step to elucidate its specific mechanism of action.

    Table 1: Potential Molecular Pathways for this compound Based on Analogous Compounds

    Pathway CategorySpecific Pathway/TargetPotential Biological Effect
    Inflammatory SignalingCyclooxygenase (COX) InhibitionAnti-inflammatory
    Cell SignalingKinase Inhibition (e.g., tyrosine kinases)Anticancer, Anti-inflammatory
    Neurological SignalingNeurotransmitter Receptor ModulationCNS effects
    Ion TransportIon Channel BlockadeVarious physiological effects

    This table is speculative and based on the activities of related pyrazole and piperidine derivatives.

    Identification of Downstream Effects

    The downstream effects of a compound are a direct consequence of its interaction with its primary molecular target and the subsequent modulation of cellular pathways. Without specific data on the biological activities and molecular targets of this compound, a detailed account of its downstream effects remains speculative.

    However, if the compound were to inhibit a key inflammatory mediator like a COX enzyme, the downstream effects would include a reduction in the production of prostaglandins, leading to decreased inflammation and pain. nih.gov Similarly, if it were to act as a kinase inhibitor, downstream consequences could involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

    To concretely identify the downstream effects of this compound, a series of in vitro and in vivo studies would be necessary. These would include gene expression profiling, proteomic analysis, and cell-based assays to measure changes in cellular functions following treatment with the compound.

    Table 2: Hypothetical Downstream Effects of this compound

    Primary Target ModulationPotential Downstream Cellular EffectPotential Physiological Outcome
    Inhibition of Pro-inflammatory EnzymesDecreased synthesis of inflammatory mediatorsReduction in inflammation and pain
    Inhibition of Cell Cycle KinasesArrest of cell cycle progression, induction of apoptosisAnti-tumor activity
    Modulation of Neuronal ReceptorsAltered neurotransmitter signalingChanges in mood, cognition, or motor control

    This table outlines potential downstream effects based on the known pharmacology of related heterocyclic compounds and requires experimental verification.

    Mechanistic Investigations of Reactions Involving the Piperidin 2 Yl 1h Pyrazol 4 Yl Methanol Scaffold

    Elucidation of Reaction Pathways and Intermediates

    No studies have been found that elucidate the specific reaction pathways and intermediates for transformations involving the (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol scaffold.

    Kinetic Studies of Scaffold Transformations

    There is no available data from kinetic studies on the transformations of this compound.

    Role of Solvent and Catalysis on Reaction Stereoselectivity

    While the influence of solvents and catalysts on the stereoselectivity of reactions involving separate pyrazole (B372694) and piperidine (B6355638) derivatives has been documented, this information cannot be directly extrapolated to the this compound scaffold. nih.gov For example, the stereoselective synthesis of N-carbonylvinylated pyrazoles can be controlled by the presence or absence of a silver carbonate catalyst. nih.gov However, without specific research, the impact of such factors on reactions involving the target compound is unknown.

    Computational Verification of Proposed Mechanisms

    No computational studies or verifications of proposed reaction mechanisms for this compound have been published.

    Strategic Applications As a Molecular Scaffold in Medicinal Chemistry Research

    Role as a Privileged Scaffold for Drug Discovery

    The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a wide range of therapeutic agents. Both the piperidine (B6355638) and pyrazole (B372694) moieties, the core components of (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol, are independently recognized as privileged scaffolds in medicinal chemistry.

    The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in numerous natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a valuable component for engaging with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or can be protonated at physiological pH, allowing for crucial ionic interactions with receptors and enzymes.

    The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another cornerstone of drug discovery. nih.govnih.govnih.gov It is present in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. nih.govnih.gov The pyrazole nucleus is metabolically stable and can engage in various non-covalent interactions, such as hydrogen bonding, and pi-stacking, contributing to high-affinity binding to target proteins. nih.gov

    The combination of these two privileged structures in the this compound scaffold suggests a high potential for broad biological activity. The linkage of the piperidine and pyrazole rings through a methanol (B129727) bridge provides a specific three-dimensional arrangement of these key pharmacophoric elements. This defined stereochemistry can be instrumental in achieving selective interactions with a variety of biological targets. While the individual components are well-studied, the specific combination in this compound as a privileged scaffold is a subject of ongoing research interest.

    Design of Focused Libraries Based on the Scaffold

    Focused chemical libraries are collections of compounds designed to interact with a specific protein target or a family of related targets. mdpi.comdtu.dk The design of such libraries often starts with a scaffold that has known or predicted interactions with the target class of interest. The this compound framework is an ideal candidate for the construction of focused libraries due to its multiple points of diversification.

    Key diversification points on the this compound scaffold include:

    The piperidine nitrogen: This position can be readily functionalized with a wide array of substituents to modulate physicochemical properties and to explore interactions with specific subpockets of a binding site.

    The pyrazole nitrogen atoms: The two nitrogen atoms of the pyrazole ring offer opportunities for substitution, influencing the electronic properties of the ring and providing additional vectors for interaction.

    The methanol hydroxyl group: This functional group can be modified, for instance, by etherification or esterification, to introduce different functionalities and to probe for additional binding interactions. It can also serve as a key hydrogen bonding feature.

    Other positions on the piperidine and pyrazole rings: Substitution at other available positions on both rings can further enhance the structural diversity of the library.

    The strategic design of a focused library based on this scaffold would involve the selection of building blocks that systematically explore the chemical space around these diversification points. Computational methods, such as molecular docking and pharmacophore modeling, can be employed to guide the selection of substituents that are most likely to result in high-affinity binders for a particular target. dtu.dk While the principles for designing such libraries are well-established, specific examples of large-scale focused libraries based solely on the this compound scaffold are not yet widely reported in the scientific literature, representing an area ripe for future exploration.

    Integration into Hybrid Molecules for Enhanced Biological Activity

    Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.govresearchgate.net This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold is well-suited for integration into hybrid molecules.

    The inherent biological relevance of both the piperidine and pyrazole moieties makes this scaffold an attractive anchor for the attachment of other pharmacophores. For instance, a known enzyme inhibitor could be covalently linked to the piperidine nitrogen or the pyrazole ring of the scaffold. The resulting hybrid molecule could benefit from the favorable binding properties of the this compound core, potentially leading to enhanced biological activity or a novel pharmacological profile.

    Research on pyrazole-containing hybrids has demonstrated the success of this strategy. For example, the combination of pyrazole with other heterocyclic systems like benzimidazole has led to the development of compounds with significant anti-inflammatory and anticancer activities. nih.govresearchgate.net Similarly, piperidine-containing hybrids have been explored for a multitude of therapeutic applications. The application of this strategy to the this compound scaffold could yield novel drug candidates for a variety of diseases.

    Hybrid Moiety Potential Therapeutic Target Rationale for Hybridization
    Kinase Inhibitor FragmentProtein KinasesThe pyrazole core is a known hinge-binder in many kinase inhibitors.
    GPCR Ligand FragmentG-Protein Coupled ReceptorsThe piperidine moiety is a common feature in many GPCR ligands.
    Antiviral Nucleoside AnalogViral PolymerasesCombining with a nucleoside analog could enhance cell permeability and target engagement.

    This table presents hypothetical examples of how the this compound scaffold could be used in designing hybrid molecules.

    Applications in Probe Development for Biological Systems

    Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or pathway. mskcc.org The development of high-quality chemical probes is crucial for target validation and for elucidating the complex mechanisms of disease. The this compound scaffold possesses characteristics that make it a promising starting point for the development of such probes.

    For a molecule to serve as a useful chemical probe, it should ideally possess high affinity and selectivity for its target, along with appropriate physicochemical properties to function in a cellular or in vivo context. The modifiable nature of the this compound scaffold allows for the systematic optimization of these properties.

    Future Perspectives and Emerging Research Avenues

    Exploration of Novel Synthetic Pathways

    The future development of derivatives of (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol hinges on the creation of innovative and efficient synthetic routes. Current methodologies for synthesizing related pyrazole (B372694) and piperidine (B6355638) structures can be adapted and refined. For instance, multi-component reactions (MCRs) offer a promising avenue for creating diverse libraries of analogs in a time- and resource-efficient manner. nih.gov The development of stereoselective syntheses will also be crucial to isolate specific enantiomers or diastereomers, which may exhibit distinct pharmacological profiles.

    Future synthetic explorations could focus on:

    Flow Chemistry: Implementing continuous flow processes for the synthesis of key intermediates or the final compound could enhance reaction efficiency, safety, and scalability.

    Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to higher stereoselectivity and more environmentally friendly processes.

    Photoredox Catalysis: This emerging field in organic synthesis could enable novel bond formations and functionalizations on the piperidine or pyrazole rings under mild conditions.

    A comparative table of potential synthetic strategies is presented below.

    Synthetic StrategyPotential AdvantagesKey Considerations
    Multi-component Reactions High efficiency, diversity generation, atom economy. nih.govOptimization of reaction conditions for complex scaffolds.
    Flow Chemistry Improved safety, scalability, and process control.Initial setup costs and specialized equipment.
    Biocatalysis High stereoselectivity, mild reaction conditions.Enzyme stability and substrate scope.
    Photoredox Catalysis Access to novel chemical space, mild conditions.Catalyst cost and optimization of light source.

    Advanced Computational Design of Next-Generation Analogs

    Computational chemistry and molecular modeling are indispensable tools for the rational design of next-generation analogs of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate structural features with biological activity. researchgate.netnih.gov These models can then be used to virtually screen libraries of novel compounds, prioritizing those with the highest predicted potency and most favorable pharmacokinetic properties. nih.gov

    Molecular docking simulations can provide insights into the binding modes of these analogs with various biological targets, helping to explain their activity and guide further structural modifications. icm.edu.pl Furthermore, molecular dynamics simulations can be used to study the conformational changes and stability of the ligand-receptor complexes over time. researchgate.net

    Future directions in computational design include:

    Fragment-Based Drug Design (FBDD): Identifying and optimizing small molecular fragments that bind to specific pockets of a target protein.

    De Novo Design: Using algorithms to generate entirely new molecular structures with desired properties.

    Pharmacophore Modeling: Creating models that define the essential three-dimensional arrangement of functional groups required for biological activity.

    Integration with AI-Driven Drug Discovery Platforms

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. nih.govnih.gov For this compound and its derivatives, AI platforms can be utilized in several key areas:

    Target Identification: AI algorithms can analyze vast biological datasets to identify and validate novel protein targets for these compounds. nih.gov

    Hit and Lead Generation: Machine learning models can be trained to predict the biological activity of virtual compounds, accelerating the identification of promising hits. nih.gov

    ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to de-risk candidates early in the development process. ijhespub.org

    Retrosynthesis Planning: AI tools can devise novel and efficient synthetic routes for complex target molecules. mit.edu

    AI Application AreaPotential Impact on this compound Research
    Target Identification Uncovering novel therapeutic applications for the compound scaffold. nih.gov
    Hit and Lead Generation Rapidly screening large virtual libraries to find potent analogs. nih.gov
    ADMET Prediction Early identification of compounds with favorable drug-like properties. ijhespub.org
    Retrosynthesis Planning Streamlining the synthesis of complex derivatives. mit.edu

    Development of Targeted Chemical Probes for Specific Biological Questions

    A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. medchemexpress.comsnv63.ru this compound, with its potential for derivatization, could serve as a valuable scaffold for the development of such probes. To be an effective chemical probe, a compound should exhibit high potency, selectivity, and cell permeability. eubopen.org

    By modifying the core structure, researchers can introduce functionalities that allow for:

    Target Engagement Studies: Incorporating photo-affinity labels or clickable handles to covalently link the probe to its target protein, facilitating its identification.

    Imaging Applications: Attaching fluorescent dyes or other imaging agents to visualize the subcellular localization of the target protein.

    Mechanism of Action Studies: Using probes to modulate the activity of a specific target and observe the downstream cellular effects. nih.gov

    The development of well-characterized chemical probes based on this scaffold would be a significant contribution to basic biological research and target validation. snv63.ru

    Expanding the Scope of Biological Targets Beyond Current Knowledge

    The piperidine and pyrazole moieties are present in a wide array of approved drugs and clinical candidates, targeting a diverse range of biological entities. clinmedkaz.orgmdpi.com Piperidine derivatives have shown activity against enzymes, receptors, ion channels, and transport systems. clinmedkaz.org Pyrazole-containing compounds are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties, among others. mdpi.com

    Given this precedent, future research on this compound should not be limited to a single target class. High-throughput screening campaigns against broad panels of biological targets could uncover unexpected activities and open up new therapeutic avenues. In silico target prediction tools can also be used to generate hypotheses about potential protein targets for this compound and its analogs. clinmedkaz.org

    Potential target classes for future investigation include:

    Kinases: Many kinase inhibitors incorporate pyrazole or piperidine rings.

    G-Protein Coupled Receptors (GPCRs): A major class of drug targets, often modulated by piperidine-containing ligands.

    Epigenetic Targets: Histone-modifying enzymes are an emerging area of interest for heterocyclic compounds.

    Protein-Protein Interactions: The development of small molecules that can disrupt these interactions is a growing field in drug discovery.

    Q & A

    Q. What are the standard synthetic routes for preparing (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol?

    The synthesis typically involves multi-step reactions, including:

    • Condensation reactions : Combining piperidine and pyrazole precursors under reflux conditions in ethanol or DMF (common in heterocyclic synthesis) .
    • Protection/deprotection strategies : For example, using tert-butyloxycarbonyl (Boc) groups to protect reactive amine sites during intermediate steps .
    • Purification : Column chromatography (silica gel) or recrystallization from solvent mixtures (e.g., DMF:EtOH) to isolate the final product .
    • Yield optimization : Reaction times (e.g., 2–30 hours) and stoichiometric ratios are critical variables .

    Q. Which analytical techniques are most effective for characterizing this compound?

    • NMR spectroscopy : 1^1H and 13^13C NMR confirm molecular structure, with piperidine protons appearing as multiplet signals (δ 1.5–3.0 ppm) and pyrazole protons as sharp singlets (δ 7.5–8.5 ppm) .
    • X-ray crystallography : SHELX software (e.g., SHELXL) resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
    • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

    Q. What are common impurities or byproducts observed during synthesis?

    • Unreacted intermediates : Residual piperidine or pyrazole derivatives due to incomplete condensation .
    • Oxidation products : Methanol groups may oxidize to ketones under harsh conditions .
    • Isomeric byproducts : Stereochemical variants (e.g., axial vs. equatorial substituents on piperidine) .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yield and purity?

    • Catalyst screening : Transition metals (e.g., Pd or Cu) may accelerate coupling reactions .
    • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
    • Temperature control : Lower temperatures (0–25°C) reduce decomposition, while reflux (80–100°C) drives equilibria .

    Q. How should researchers address contradictory data in crystallographic vs. spectroscopic analyses?

    • Revisiting crystallization : Polymorphs or solvent inclusion in crystals may distort X-ray data; recrystallize from alternative solvents .
    • Dynamic NMR studies : Probe temperature-dependent conformational changes in solution that differ from solid-state structures .
    • DFT calculations : Compare experimental and computed spectra (e.g., IR, NMR) to resolve discrepancies .

    Q. What strategies mitigate stereochemical challenges during synthesis?

    • Chiral auxiliaries : Use enantiopure starting materials (e.g., (S)-piperidine derivatives) to control configuration .
    • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in key bond-forming steps .
    • HPLC/SFC separation : Resolve racemic mixtures using chiral columns (e.g., LuxA1 with methanol co-solvent) .

    Q. How are enantiomers separated and characterized for biological studies?

    • Supercritical fluid chromatography (SFC) : Provides high-resolution separation of enantiomers (e.g., LuxA1 column, 30% methanol) .
    • Circular dichroism (CD) : Validates enantiopurity by correlating optical activity with crystallographic data .

    Q. Which computational tools predict the compound’s reactivity or interactions?

    • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to biological targets (e.g., enzymes) .
    • DFT calculations : Gaussian or ORCA software predicts reaction pathways, transition states, and spectroscopic properties .

    Q. How does the compound behave under varying pH or temperature conditions?

    • Stability assays : Monitor degradation via HPLC at 25–60°C and pH 3–10 to identify labile functional groups .
    • Kinetic studies : Arrhenius plots quantify activation energy for decomposition .

    Q. What methodologies assess biological activity in vitro?

    • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorogenic substrates .
    • Cell viability assays : MTT or ATP-lite protocols quantify cytotoxicity in cancer cell lines .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.